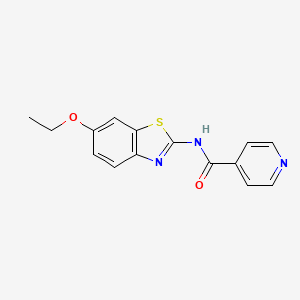

N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are often performed in water as the solvent, making the process much cheaper .Aplicaciones Científicas De Investigación

Antimicrobial Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide: has been studied for its potential as an antimicrobial agent. The compound’s ability to chelate with metals can be exploited to form metal complexes that exhibit significant antimicrobial activity. These complexes have shown promising results against a variety of microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli , as well as antifungal activity against Aspergillus niger and Aspergillus terreus .

Anticonvulsant Activity

The benzothiazole moiety is a crucial pharmacophore in the design of anticonvulsant drugs. Derivatives of benzothiazole, such as N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide , have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown to interact with various molecular targets related to epilepsy, including GABA receptors and sodium channels .

Antioxidant Properties

The synthesized metal complexes of N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide have also been assessed for their antioxidant activities. Studies indicate that these complexes can exhibit high antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

Chemotherapeutic Potential

Benzothiazole derivatives are being explored for their role in chemotherapy. The compound’s ability to form stable metal chelates can lead to the development of novel metallo-drugs with lower side effects compared to traditional chemotherapy agents. The search for efficient metal-based complexes in cancer treatment has been partly inspired by the discovery of cisplatin .

Density Functional Theory (DFT) Studies

N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide: and its metal complexes have been subjected to DFT studies to optimize their geometrical structures. These studies help in understanding the electronic properties and reactivity of the compounds, which are essential for predicting their biological activity .

Drug Design and Development

The structural features of N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide make it a valuable scaffold in drug design. Its molecular framework allows for the synthesis of various derivatives with potential pharmacological activities. Computational studies, including pharmacophore modeling and docking studies, are utilized to predict the interaction of these compounds with biological targets .

Mass Spectrometry Applications

Compounds like N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide are used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry as matrices for the determination of biomolecules’ mass. This application is crucial in bioanalytical chemistry for identifying and quantifying proteins, peptides, and other biomolecules .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The benzothiazole ring system is a common feature in many active pharmaceutical ingredientsN-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide serves as a precursor in the synthesis of various APIs, demonstrating the compound’s versatility and importance in medicinal chemistry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of Mycobacterium tuberculosis . The specific interactions and changes caused by N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide remain to be elucidated.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The specific effects of this compound at the molecular and cellular level remain to be elucidated.

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-20-11-3-4-12-13(9-11)21-15(17-12)18-14(19)10-5-7-16-8-6-10/h3-9H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBBWDJKISWWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)

![4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)

![N-cyclopropyl-3-[5-(2-thienylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5656775.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5656781.png)

![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)

![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-methylthiourea](/img/structure/B5656802.png)

![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)

![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)

![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)

![2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)